molecular formula C21H21N3O4 B2584164 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 941892-25-7

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2584164
CAS No.: 941892-25-7
M. Wt: 379.416
InChI Key: MYXPATJPZPPGLC-UHFFFAOYSA-N
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Description

N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic compound featuring a 1,3,4-oxadiazole core that is substituted with a 3,5-dimethoxyphenyl group and a tetrahydronaphthalene-2-carboxamide moiety . This structural class of compounds, including close analogs, has been identified in patent literature as possessing inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3β) . GSK-3β is a serine/threonine kinase that is a critical regulator of multiple cellular processes, and its inhibitors are investigated for potential applications in treating neurodegenerative diseases like Alzheimer's, promoting neural stem cell differentiation, and managing conditions such as diabetes . The 3,5-dimethoxyphenyl substituent introduces electron-donating groups that can influence the compound's solubility, binding affinity, and overall pharmacokinetic properties . The synthesis of such oxadiazole derivatives typically involves multi-step routes, often including the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions, frequently employing dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the central oxadiazole ring . Researchers value this compound for probing biological pathways associated with GSK-3β and for its potential as a lead structure in developing new therapeutic agents for central nervous system and metabolic disorders. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-17-10-16(11-18(12-17)27-2)20-23-24-21(28-20)22-19(25)15-8-7-13-5-3-4-6-14(13)9-15/h7-12H,3-6H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXPATJPZPPGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (e.g., oxadiazole, thiazole, azo) and aromatic systems (naphthalene, benzene). Below is a comparative analysis with compounds from the provided evidence:

Table 1: Comparative Analysis of Structural Features

Compound Name / Core Structure Heterocycle/Core Key Substituents Aromatic System Potential Applications
Target Compound 1,3,4-Oxadiazole 3,5-Dimethoxyphenyl, Tetralin carboxamide Tetrahydronaphthalene Enzyme inhibition, CNS-targeted therapeutics
Thiazol-5-ylmethyl derivatives (PF 43(1)) Thiazole Hydroperoxypropan-2-yl, ureido groups Benzene/hexane Protease inhibition (e.g., HIV-1 protease)
N,N'-Naphthalene-diylbis compounds Azo Dichlorophenyl, hydroxynaphthalene Naphthalene Dyes, sensors, or metal-chelating agents
N-[4-(Aminocarbonyl)phenyl]-benzamide Azo/Benzimidazolone Dihydrobenzimidazolone, azo linkage Benzene Ligand design, photodynamic therapy

Key Findings:

Heterocycle Impact :

  • The oxadiazole core in the target compound offers greater metabolic stability compared to thiazole derivatives (e.g., PF 43(1)), which are prone to oxidative degradation .
  • Azo-linked compounds () exhibit strong π-π stacking but lower bioavailability due to reduced solubility, unlike the tetralin-carboxamide’s balanced lipophilicity .

In contrast, dichlorophenyl substituents in compounds increase electrophilicity, favoring covalent binding .

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